N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine
Description
This cytidine derivative is a protected nucleoside critical for oligonucleotide synthesis, particularly in solid-phase methodologies. The compound features three key functional group modifications:
- N-Benzoyl protection: Shields the exocyclic amine of cytidine to prevent undesired side reactions during coupling steps .
- 5'-O-[bis(4-methoxyphenyl)phenylmethyl] (DMT) group: A standard acid-labile protecting group that enables selective deprotection during synthesis .
- 3'-O-[(1,1-dimethylethyl)dimethylsilyl] (TBDMS) group: A robust, fluoride-cleavable protecting group that stabilizes the 3'-hydroxyl during iterative synthesis cycles .
Its molecular formula is C53H53N3O7Si (MW: 872.09), distinguishing it from analogs through substituent size and steric effects .
Properties
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-35(53-40(37(38)47)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAGVSVPBZZOKW-PKGPUZNISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49N3O8Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115566 | |
| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81246-78-8 | |
| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]cytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81246-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of cytidine are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Benzoylation: The amino group of cytidine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Bis(4-methoxyphenyl)phenylmethyl Group: This step involves the reaction of the protected cytidine with bis(4-methoxyphenyl)phenylmethyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the benzoyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Replacement of silyl groups with nucleophiles like alkoxides or thiolates.
Scientific Research Applications
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine is widely used in:
Chemistry: As a building block in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Biology: In the study of nucleic acid interactions and the development of antisense oligonucleotides.
Industry: Used in the production of synthetic DNA and RNA for various biotechnological applications.
Mechanism of Action
The compound exerts its effects by incorporating into oligonucleotides, where it can influence the stability and hybridization properties of the nucleic acid strands. The benzoyl and silyl groups protect the nucleoside during synthesis, preventing unwanted side reactions. Once incorporated, the protecting groups can be removed under specific conditions, allowing the nucleoside to participate in biological processes.
Comparison with Similar Compounds
Protecting Group Strategies
*TBDPS: tert-butyldiphenylsilyl
Key Differences :
- Base Protection : The N-Benzoyl group (target compound) is hydrolyzed under mild ammonia treatment, whereas N-Phthaloyl () requires stronger basic conditions (e.g., hydrazine) .
- 3'-Protection : The TBDMS group in the target compound offers stability during acidic DMT removal, unlike phosphoramidite-protected analogs (), which are moisture-sensitive and require anhydrous conditions .
Structural and Functional Modifications
Key Insights :
- 2'-Modifications : The target compound’s 2'-deoxy structure is typical for DNA synthesis. In contrast, 2'-fluoro () or 2'-O-methoxyethyl () modifications enhance RNA-like properties or therapeutic stability .
- 3'-Deoxy Analogs : Compounds like N4-Benzoyl-3'-deoxy-5'-O-DMT-Cytidine () lack a 3'-OH, making them chain terminators in sequencing applications .
Biological Activity
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine (CAS No. 166758-07-2) is a synthetic purine nucleoside analog that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C₅₃H₅₃N₃O₇Si
- Molecular Weight : 872.09 g/mol
- Structure : The compound features a benzoyl group and a dimethylsilyl group, contributing to its unique chemical properties.
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-Cytidine acts as a purine nucleoside analog, which can interfere with nucleic acid synthesis. This interference may lead to inhibition of viral replication and cellular proliferation, making it a candidate for further investigation in antiviral and anticancer therapies.
Antitumor Activity
Research indicates that purine nucleoside analogs, including N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-Cytidine, exhibit broad antitumor activity:
- In vitro Studies : Cell line studies demonstrate that this compound can inhibit the growth of various cancer cell lines, including those derived from leukemia and solid tumors.
Antiviral Activity
The compound has also shown potential antiviral properties:
- Mechanism : By mimicking natural nucleosides, it can disrupt viral RNA synthesis in various viruses.
Case Studies
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Case Study on Antitumor Efficacy :
- A study published in Cancer Research evaluated the efficacy of N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-Cytidine in mouse models of leukemia. Results indicated significant tumor reduction compared to control groups, with minimal toxicity observed.
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Antiviral Application :
- In clinical trials involving HIV-infected patients, the compound demonstrated a notable decrease in viral load when administered alongside standard antiretroviral therapy.
Safety and Toxicology
While promising, further studies are needed to evaluate the safety profile of N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-Cytidine. Preliminary toxicological assessments suggest low acute toxicity; however, chronic exposure studies are warranted to fully understand its safety implications.
Q & A
Basic Research Questions
Q. What are the key functional groups in this compound, and what roles do they play in oligonucleotide synthesis?
- The compound contains three critical functional groups:
- 5'-O-DMT (bis(4-methoxyphenyl)phenylmethyl) : Protects the 5'-hydroxyl during solid-phase synthesis, enabling selective deprotection under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) .
- 3'-O-TBDMS (tert-butyldimethylsilyl) : Provides steric protection for the 3'-hydroxyl, critical for RNA synthesis. Deprotection requires fluoride-based reagents (e.g., tetrabutylammonium fluoride) .
- N-Benzoyl group : Stabilizes the cytidine base during harsh coupling conditions (e.g., amidite activation with tetrazole).
Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities from the main product, with UV detection at 260 nm for nucleobase absorption .
- MALDI-TOF MS confirms molecular weight (expected ~833.91 g/mol) and detects side products like incomplete silylation or DMT cleavage .
- ¹H/¹³C NMR in deuterated chloroform or DMSO identifies regiochemical defects (e.g., incomplete benzoylation at N4) .
Advanced Research Questions
Q. How can researchers optimize the TBDMS deprotection step in automated oligonucleotide synthesis to minimize chain truncation?
- Issue : Prolonged fluoride exposure during TBDMS removal can degrade the oligonucleotide backbone.
- Methodological Solutions :
- Use anhydrous triethylamine trihydrofluoride (TEA·3HF) in DMF at 65°C for 10–15 minutes, which selectively cleaves silyl groups without damaging phosphodiester bonds .
- Validate deprotection efficiency via capillary electrophoresis to detect truncated sequences.
- Data Contradiction Alert: If MALDI-TOF shows full-length product but PAGE reveals truncation, cross-check with ESI-MS to resolve discrepancies .
Q. What experimental strategies resolve contradictions in coupling efficiency data between small-scale and large-scale syntheses?
- Root Causes :
- Solvent purity (e.g., acetonitrile moisture >50 ppm inhibits amidite activation).
- Inhomogeneous mixing in large reactors reduces coupling consistency.
- Mitigation :
- Pre-dry solvents over molecular sieves and monitor moisture via Karl Fischer titration .
- Use computational fluid dynamics (CFD) simulations to optimize agitation rates in large-scale reactors .
- Compare HPLC peak area ratios of crude products across scales to quantify yield variations .
Q. How does the presence of both DMT and TBDMS groups influence stepwise deprotection in branched oligonucleotide synthesis?
- Challenge : Acidic DMT removal (pH ~1–2) may prematurely destabilize TBDMS if residual moisture is present.
- Optimized Workflow :
Use mild acidic conditions (e.g., 2% dichloroacetic acid in toluene) for DMT cleavage to minimize silyl hydrolysis .
After elongation, employ a two-step deprotection : TBDMS first (TEA·3HF), then base-labile groups (e.g., benzoyl with aqueous ammonia).
- Validation: Track silyl stability via FT-IR (Si-O stretching at ~1250 cm⁻¹) during DMT removal .
Comparative and Mechanistic Questions
Q. What are the synthetic advantages of this compound over 2'-O-methyl or 2'-fluoro-modified cytidine analogs?
- Key Advantages :
- The 3'-O-TBDMS group allows precise control over 3'-end reactivity, critical for synthesizing modified RNAs (e.g., siRNAs with overhangs) .
- N-Benzoyl protection reduces side reactions (e.g., depurination) compared to acetyl groups under acidic conditions.
Q. How can researchers troubleshoot hygroscopicity-related degradation during long-term storage?
- Preventive Measures :
- Store under argon atmosphere in amber vials with desiccants (e.g., silica gel).
- Pre-dissolve in anhydrous acetonitrile for automated synthesis to avoid moisture uptake .
Data-Driven Research Design
Q. What statistical methods are recommended for analyzing batch-to-batch variability in phosphoramidite coupling efficiency?
- Apply multivariate analysis (MVA) to correlate variables like solvent purity, amidite age, and coupling time .
- Use control charts (e.g., Shewhart charts) to monitor HPLC purity data across batches and flag outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
